molecular formula C17H18N2O B11337127 2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole

2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole

Cat. No.: B11337127
M. Wt: 266.34 g/mol
InChI Key: VPWWDVXWFOXHKM-UHFFFAOYSA-N
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Description

2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with a dimethylphenoxy methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE typically involves multiple steps. One common method starts with the reaction of 3,5-dimethylphenol with epichlorohydrin to form 2-[(3,5-dimethylphenoxy)methyl]oxirane . This intermediate is then reacted with ammonia to yield 3-(3,5-dimethylphenoxy)-2-hydroxypropylamine . Finally, this compound undergoes cyclization with a suitable reagent to form the desired benzodiazole structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzodiazole ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazoles.

Scientific Research Applications

2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3,5-Dimethylphenoxy)methyl]oxirane
  • 5-[(3,5-Dimethylphenoxy)methyl]-2-oxazolidinone

Uniqueness

2-[(3,5-DIMETHYLPHENOXY)METHYL]-7-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific combination of a benzodiazole core with a dimethylphenoxy methyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C17H18N2O

Molecular Weight

266.34 g/mol

IUPAC Name

2-[(3,5-dimethylphenoxy)methyl]-4-methyl-1H-benzimidazole

InChI

InChI=1S/C17H18N2O/c1-11-7-12(2)9-14(8-11)20-10-16-18-15-6-4-5-13(3)17(15)19-16/h4-9H,10H2,1-3H3,(H,18,19)

InChI Key

VPWWDVXWFOXHKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=N2)COC3=CC(=CC(=C3)C)C

Origin of Product

United States

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